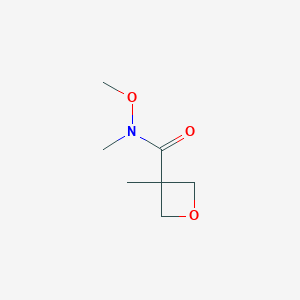

N-methoxy-N,3-dimethyloxetane-3-carboxamide

Descripción general

Descripción

N-methoxy-N,3-dimethyloxetane-3-carboxamide is a chemical compound with the molecular formula C7H13NO3. It is known for its role as a potent inhibitor of class I and IV histone deacetylases (HDACs), making it a valuable compound in cancer therapy. This compound belongs to the same chemical class as suberoylanilide hydroxamic acid, a well-known anticancer drug.

Métodos De Preparación

The synthesis of N-methoxy-N,3-dimethyloxetane-3-carboxamide involves several steps. One common synthetic route includes the reaction of oxetane derivatives with methoxyamine under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs .

Análisis De Reacciones Químicas

N-methoxy-N,3-dimethyloxetane-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Aplicaciones Científicas De Investigación

Curing Agents in Coatings

One of the primary applications of N-methoxy-N,3-dimethyloxetane-3-carboxamide is as a curing agent in epoxy coatings. The compound exhibits excellent properties when used in formulations that require curing at low temperatures.

Key Features:

- Fast Cure Speed : Achieves tack-free coatings within 24 hours.

- Chemical Resistance : The resulting coatings demonstrate good chemical and corrosion resistance.

- Low Temperature Application : Effective curing at temperatures as low as 5°C.

Case Study:

A study outlined in patent WO2019138059A1 describes the use of this compound as a curing agent that enhances the performance of epoxy coatings in various industrial applications, making them suitable for environments with stringent durability requirements .

Pharmaceutical Applications

This compound is also being explored for its potential as a pharmaceutical intermediate . Its structure allows it to be utilized in the synthesis of biologically active compounds.

Key Applications:

- Drug Development : Serves as a precursor in synthesizing new therapeutic agents.

- Biological Assays : Used as a reference standard for assessing impurities in drug formulations.

Case Study:

Research indicates that this compound can be involved in synthesizing derivatives that exhibit anti-inflammatory properties, thus contributing to drug discovery efforts targeting conditions like juvenile rheumatoid arthritis and neurodegenerative diseases .

Polymer Chemistry

In polymer chemistry, this compound is utilized to produce novel polymers through cationic polymerization processes.

Key Features:

- Cyclic Ether Polymerization : Can undergo cationic polymerization to form high-performance materials.

- Enhanced Material Properties : Polymers derived from this compound exhibit improved mechanical properties and thermal stability.

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | Varies based on formulation |

| Tensile Strength | Enhanced compared to standard polymers |

| Thermal Stability | High |

Analytical Chemistry

The compound serves as a standard reference material in analytical chemistry for method validation and quality control.

Applications:

Mecanismo De Acción

The mechanism of action of N-methoxy-N,3-dimethyloxetane-3-carboxamide involves the inhibition of histone deacetylases. By inhibiting these enzymes, the compound prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression. This mechanism is particularly important in cancer therapy, as it can reactivate tumor suppressor genes and inhibit cancer cell growth.

Comparación Con Compuestos Similares

N-methoxy-N,3-dimethyloxetane-3-carboxamide is similar to other HDAC inhibitors such as suberoylanilide hydroxamic acid and trichostatin A. it is unique in its specific inhibition of class I and IV HDACs, which may provide advantages in targeting certain types of cancer. Other similar compounds include vorinostat and romidepsin, which also target HDACs but have different selectivity and potency profiles.

Actividad Biológica

N-methoxy-N,3-dimethyloxetane-3-carboxamide (CAS No. 1803571-63-2) is a compound with notable biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into its biological properties, including antiproliferative effects, enzyme inhibition, and antioxidant activity, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and features an oxetane ring structure. Its unique configuration contributes to its biological activity, particularly as a potential therapeutic agent.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's efficacy was measured using the IC50 metric, which indicates the concentration required to inhibit cell growth by 50%.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

The compound showed selective toxicity towards MDA-MB-231 breast cancer cells with an IC50 of 10 µM, indicating its potential as a targeted therapeutic agent. Additionally, it demonstrated lower IC50 values against other cell lines, suggesting a broad spectrum of activity.

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it inhibits fatty acid synthase and esterase enzymes with remarkable potency.

Table 2: Enzyme Inhibition Data

These findings indicate that the compound may play a role in metabolic regulation and could be explored further for therapeutic applications in metabolic disorders.

Antioxidant Activity

The antioxidant capacity of this compound was assessed through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress in cells.

Case Study: Antioxidant Effects in Tumor Cells

In a study involving HCT116 cells treated with tert-butyl hydroperoxide (TBHP), the compound exhibited significant protective effects against oxidative damage. The results indicated that it could enhance cellular antioxidant defenses when used in combination with known antioxidants like N-acetyl-L-cysteine (NAC) .

Propiedades

IUPAC Name |

N-methoxy-N,3-dimethyloxetane-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-7(4-11-5-7)6(9)8(2)10-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVUBGFVUYVVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.